2-Hexyldecyl palmitate
Overview
Description
2-Hexyldecyl palmitate is an ester derived from the reaction between palmitic acid and 2-hexyldecanol. It is commonly used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to the skin. This compound is known for its stability against oxidation and hydrolysis, making it a valuable ingredient in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexyldecyl palmitate is synthesized through an esterification reaction between palmitic acid and 2-hexyldecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using enzymatic catalysis. Lipases, such as Novozym 435, are employed in a solvent-free system to achieve high yields with minimal side-product formation. The optimal conditions for this enzymatic reaction include an acid to alcohol molar ratio of 1:5.5, a temperature of 70°C, and a reaction time of several hours .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyldecyl palmitate primarily undergoes hydrolysis, oxidation, and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-hexyldecanol.
Oxidation: Under oxidative conditions, this compound can undergo oxidation to form various oxidation products, depending on the specific conditions and catalysts used.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Major Products Formed:
Hydrolysis: Palmitic acid and 2-hexyldecanol.
Oxidation: Various oxidation products, depending on the conditions.
Transesterification: New esters formed with different alcohols.
Scientific Research Applications
2-Hexyldecyl palmitate has a wide range of applications in scientific research and industry:
Cosmetics: It is widely used as an emollient in skincare products, providing a smooth and non-greasy feel to the skin
Pharmaceuticals: It is used as a carrier for active pharmaceutical ingredients, enhancing their stability and bioavailability.
Food Industry: It is employed as a food additive to improve texture and stability.
Chemical Industry: It is used as a lubricant and plasticizer in various industrial applications.
Mechanism of Action
The primary mechanism of action of 2-hexyldecyl palmitate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin or other surfaces. This barrier helps to retain moisture, improve texture, and enhance the delivery of active ingredients. The molecular targets and pathways involved include interactions with the lipid bilayer of cell membranes, enhancing the penetration and efficacy of other compounds .
Comparison with Similar Compounds
2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.
Isopropyl palmitate: Known for its excellent spreading properties and used in various personal care products.
Cetyl palmitate: A waxy ester used in cosmetics and pharmaceuticals for its moisturizing properties
Uniqueness of 2-Hexyldecyl Palmitate: this compound stands out due to its unique combination of stability, non-greasy feel, and excellent emollient properties. Its branched structure provides enhanced oxidative stability compared to linear esters, making it a preferred choice in formulations requiring long-term stability .
Properties
IUPAC Name |
2-hexyldecyl hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-4-7-10-13-15-16-17-18-19-20-21-23-26-29-32(33)34-30-31(27-24-12-9-6-3)28-25-22-14-11-8-5-2/h31H,4-30H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJFNLEXLGQIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988990 | |
Record name | 2-Hexyldecyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69275-02-1 | |
Record name | 2-Hexyldecyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69275-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexyldecyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069275021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexyldecyl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexyldecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYLDECYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ11SP66N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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